molecular formula C23H25ClN4O2S B3400135 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine CAS No. 1040655-27-3

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine

Cat. No.: B3400135
CAS No.: 1040655-27-3
M. Wt: 457 g/mol
InChI Key: ADUAUSUIZAIBHL-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-chlorobenzylsulfonyl group and a 4-(2,5-dimethylphenyl)piperazin-1-yl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-chlorobenzylsulfonyl group: This step involves the sulfonylation of the pyridazine ring using 4-chlorobenzyl chloride and a suitable sulfonylating agent, such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the 4-(2,5-dimethylphenyl)piperazin-1-yl group: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the pyridazine core under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the piperazine and sulfonyl groups may contribute to its interaction with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the sulfonyl group may influence enzyme activity.

Comparison with Similar Compounds

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine can be compared with other similar compounds, such as:

    3-((4-Methylbenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine: This compound has a methyl group instead of a chlorine atom, which may affect its chemical properties and biological activities.

    3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazine: The pyrazine ring in this compound may lead to different reactivity and interactions compared to the pyridazine ring.

    3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrimidine: The pyrimidine ring may confer different electronic properties and biological activities.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-17-3-4-18(2)21(15-17)27-11-13-28(14-12-27)22-9-10-23(26-25-22)31(29,30)16-19-5-7-20(24)8-6-19/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUAUSUIZAIBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine
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